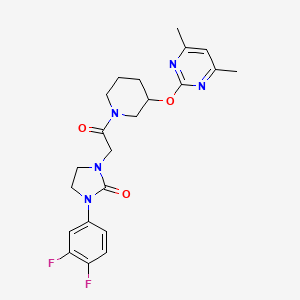

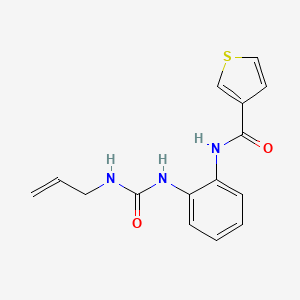

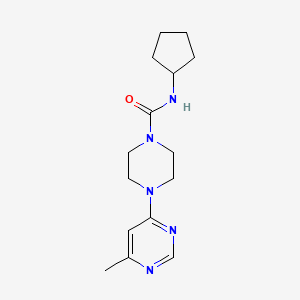

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C12H13N7O2 and its molecular weight is 287.283. The purity is usually 95%.

BenchChem offers high-quality N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry: Therapeutic Agents

The 1,2,4-oxadiazole ring is a recognized pharmacophore in medicinal chemistry, often found in pharmaceuticals with various therapeutic actions . This compound could be explored for its potential as:

- Duchenne Muscular Dystrophy Treatment : Analogous to ataluren, which treats this condition by targeting nonsense mutations .

- Hypertension Medication : Similar to azilsartan, the oxadiazole moiety could play a role in managing blood pressure .

- Parkinson’s Disease Adjunctive Therapy : As with opicapone, this compound might serve as an adjunct therapy in Parkinson’s disease management .

Cancer Research: Enzyme Inhibition

Some 1,2,4-oxadiazole derivatives are known to act as selective inhibitors of human carbonic anhydrase isoforms, which are relevant in cancer therapy . The compound could be investigated for its specificity and efficacy in inhibiting these enzymes.

Age-Related Diseases: Treatment Agents

Compounds with the oxadiazole ring have been identified as potential agents for treating age-related diseases . This compound’s unique structure may offer new avenues for intervention in such conditions.

Antimicrobial Activity

The antimicrobial properties of 1,2,4-oxadiazole derivatives make them candidates for developing new antibiotics . This compound could be synthesized and screened against various microbial strains to assess its efficacy.

Organic Synthesis: Heterocycle Rearrangement

Due to the low aromaticity and the presence of a weak O–N bond, 1,2,4-oxadiazoles can rearrange into other heterocycles, a property that is valuable in organic synthesis . This compound could be used to explore novel rearrangement pathways.

Material Science: Energetic Materials and OLEDs

In material science, 1,2,4-oxadiazoles have been utilized in the development of energetic materials and organic light-emitting diodes (OLEDs) . The compound’s structural components may contribute to advancements in these areas.

Analytical Chemistry: Sensors

The oxadiazole moiety’s reactivity makes it suitable for use in chemical sensors . This compound could be incorporated into sensor designs for detecting specific analytes.

Agricultural Chemistry: Insecticides

Finally, the insecticidal properties of some oxadiazole derivatives suggest that this compound could be developed into a novel class of insecticides .

properties

IUPAC Name |

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N7O2/c1-8-15-12(21-17-8)10-7-19(18-16-10)6-5-14-11(20)9-3-2-4-13-9/h2-4,7,13H,5-6H2,1H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCGCFGCYQXHDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CN3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrrole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-N-[(2,4-dimethylphenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2896419.png)

![benzyl 2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2896421.png)

![(2E)-2-[(3-nitrophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2896422.png)

![4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride](/img/structure/B2896424.png)

![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)

![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)